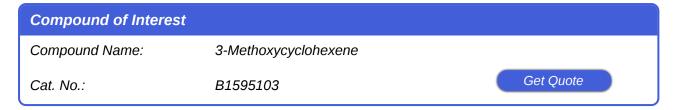


A Technical Guide to 3-Methoxycyclohexene: Commercial Availability, Purity, and Analytical Protocols

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Methoxycyclohexene**, a valuable intermediate in organic synthesis. The document details its commercial availability, purity grades, and outlines experimental protocols for its synthesis, purification, and analysis.

Commercial Suppliers and Purity Grades

3-Methoxycyclohexene is available from various chemical suppliers, typically in research-grade purities. The most common analytical method for purity assessment cited by suppliers is gas chromatography (GC).

Supplier	Stated Purity	Analytical Method
TCI Chemical	>97.0%	GC
American Custom Chemicals Corporation	98.00%	Not Specified
CP Lab Safety	97%	Not Specified
Spectrum Chemical	Meets or exceeds grade requirements	Not Specified
CymitQuimica	>97.0%	GC



Synthesis of 3-Methoxycyclohexene

Two primary synthetic routes for **3-Methoxycyclohexene** are the Williamson ether synthesis and the methanolysis of cyclohexene oxide.

Williamson Ether Synthesis

This method involves the reaction of a sodium methoxide with 3-bromocyclohexene. The reaction proceeds via an SN2 mechanism.[1][2]

Experimental Protocol:

- Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve sodium metal (1.0 eq.) in anhydrous methanol (excess) with stirring.
- Reaction with 3-Bromocyclohexene: To the freshly prepared sodium methoxide solution, add
 3-bromocyclohexene (1.0 eq.) dropwise at room temperature.
- Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
- Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation.

Potential Impurities:

- Unreacted 3-bromocyclohexene
- Anisole (from any phenol impurities)
- Products of elimination reactions (e.g., cyclohexadiene)[3]

Methanolysis of Cyclohexene Oxide



This route involves the acid-catalyzed ring-opening of cyclohexene oxide with methanol.[4]

Experimental Protocol:

- Reaction Setup: In a round-bottom flask, dissolve cyclohexene oxide (1.0 eq.) in an excess
 of anhydrous methanol.
- Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
- Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating.
- Monitoring and Work-up: Monitor the reaction by GC-MS. Once complete, neutralize the acid
 with a weak base (e.g., sodium bicarbonate solution) and extract the product with an organic
 solvent.
- Purification: Dry the organic extract, remove the solvent, and purify the crude 3-Methoxycyclohexene by fractional distillation.

Potential Impurities:

- · Unreacted cyclohexene oxide
- Byproducts from the rearrangement of cyclohexene oxide[5]
- Dialkoxyether byproducts

Purification by Fractional Distillation

Fractional distillation is the primary method for purifying **3-Methoxycyclohexene**, separating it from starting materials, byproducts, and solvents based on differences in boiling points.[6]

Experimental Protocol:

- Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.
- Distillation: Heat the crude 3-Methoxycyclohexene in the distillation flask.



- Fraction Collection: Collect the fraction that distills at the boiling point of 3-Methoxycyclohexene (approximately 133-135 °C at atmospheric pressure). Discard the initial lower-boiling forerun and the higher-boiling residue.
- Purity Check: Analyze the collected fraction by GC-MS to confirm its purity.

Analytical Methods for Purity Assessment Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of **3-Methoxycyclohexene** and identifying any volatile impurities.

Experimental Protocol:

- Sample Preparation: Prepare a dilute solution of the 3-Methoxycyclohexene sample in a
 volatile organic solvent (e.g., dichloromethane or ethyl acetate).[7]
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms or equivalent).[8]
 - Injector Temperature: 250 °C
 - Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 30-200.
- Data Analysis: Identify the 3-Methoxycyclohexene peak based on its retention time and mass spectrum. Calculate the purity based on the peak area percentage.



Nuclear Magnetic Resonance (NMR) Spectroscopy

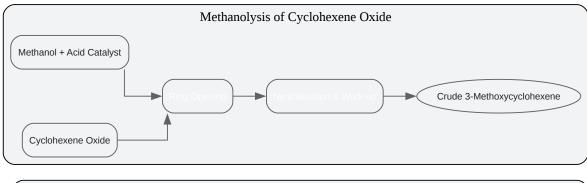
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of **3-Methoxycyclohexene** and detecting non-volatile impurities.

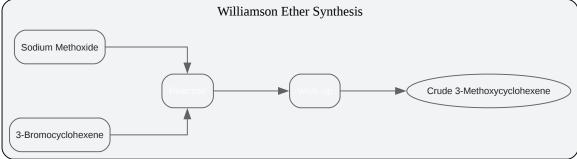
Experimental Protocol:

- Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
- ¹H NMR Analysis:
 - Expected Chemical Shifts (δ, ppm):
 - ~5.7-5.9 (m, 2H, olefinic protons)
 - ~3.8-4.0 (m, 1H, CH-O)
 - ~3.3 (s, 3H, OCH₃)
 - ~1.5-2.2 (m, 6H, allylic and aliphatic protons)
- 13C NMR Analysis:
 - Expected Chemical Shifts (δ, ppm):
 - ~125-135 (olefinic carbons)
 - ~75-80 (CH-O)
 - ~55-60 (OCH₃)
 - ~20-35 (aliphatic carbons)
- Data Analysis: Integrate the proton signals to determine relative proton ratios and compare the spectra to reference data to confirm the structure and identify any impurities.[9]

Visualizing Experimental Workflows



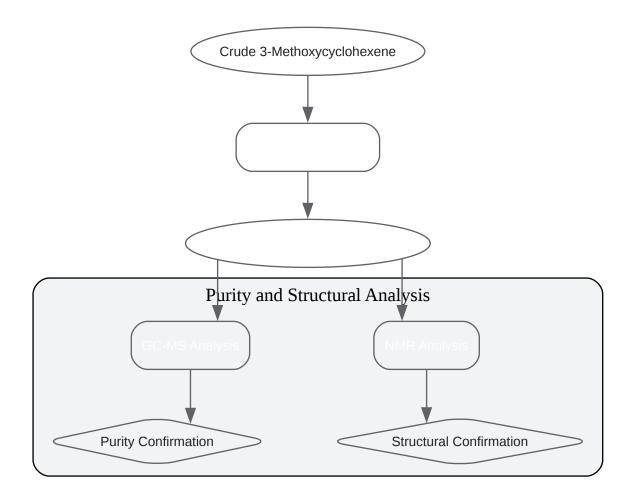




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Caption: Synthetic pathways to **3-Methoxycyclohexene**.





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Caption: Purification and analysis workflow for **3-Methoxycyclohexene**.

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